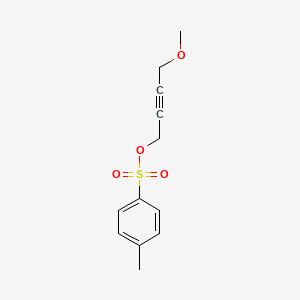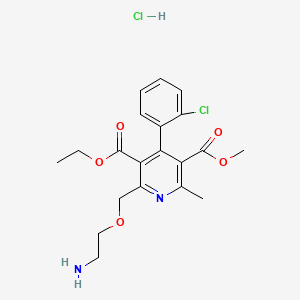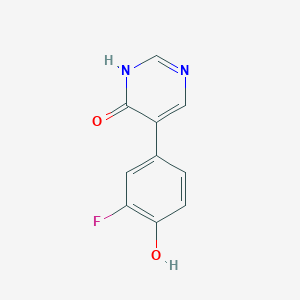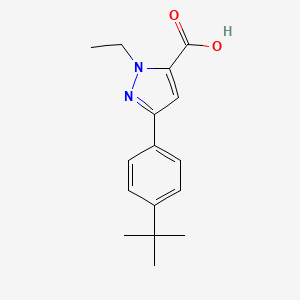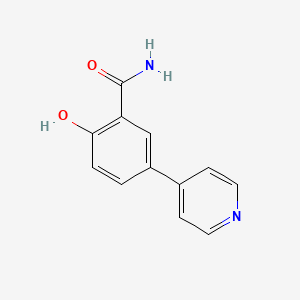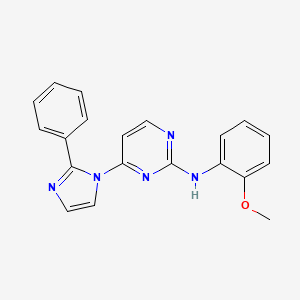
Tert-butyl 6-chloro-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-chloro-6-oxohexanoate is a valuable chemical compound used in various scientific and industrial applications. It is a chiral synthon, meaning it serves as a building block for the synthesis of other complex molecules. This compound is particularly significant in the pharmaceutical industry for the production of cholesterol-lowering drugs such as atorvastatin and rosuvastatin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-6-oxohexanoate typically involves the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate. This process is catalyzed by alcohol dehydrogenases from microorganisms such as Lactobacillus brevis and Lactobacillus kefir . The reaction conditions include maintaining a low substrate concentration, optimizing pH, temperature, and NADP+ concentration, and using whole cells expressing the mutant alcohol dehydrogenase .
Industrial Production Methods
In industrial settings, the production of this compound is achieved through biotechnological processes. These methods are preferred due to their high enantioselectivity, mild reaction conditions, low cost, and environmental friendliness . The use of fed-batch strategies helps maintain the efficiency of the process by addressing issues such as poor aqueous stability and partial substrate inhibition .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-6-oxohexanoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alcohol dehydrogenases for reduction and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and the presence of cofactors such as NADP+ .
Major Products
The major products formed from these reactions include chiral intermediates used in the synthesis of pharmaceuticals like atorvastatin and rosuvastatin .
Scientific Research Applications
Tert-butyl 6-chloro-6-oxohexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-6-oxohexanoate involves its role as a chiral synthon. It undergoes enzymatic reduction to form chiral intermediates, which are then used in the synthesis of pharmaceuticals. The molecular targets and pathways involved include the interaction with alcohol dehydrogenases and the subsequent formation of chiral centers in the final products .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate: A closely related compound used in similar applications.
Tert-butyl 6-chloro-3,5-dioxohexanoate: The precursor in the synthesis of tert-butyl 6-chloro-6-oxohexanoate.
Uniqueness
This compound is unique due to its high enantioselectivity and efficiency in the synthesis of pharmaceuticals. Its ability to serve as a chiral building block makes it indispensable in the production of cholesterol-lowering drugs .
Properties
Molecular Formula |
C10H17ClO3 |
|---|---|
Molecular Weight |
220.69 g/mol |
IUPAC Name |
tert-butyl 6-chloro-6-oxohexanoate |
InChI |
InChI=1S/C10H17ClO3/c1-10(2,3)14-9(13)7-5-4-6-8(11)12/h4-7H2,1-3H3 |
InChI Key |
WOAWOINBCDQVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


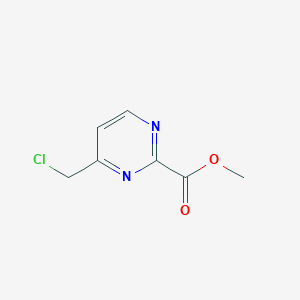
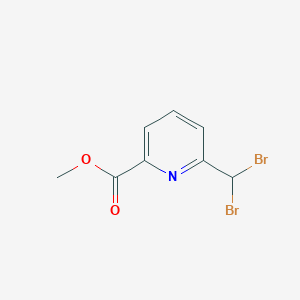

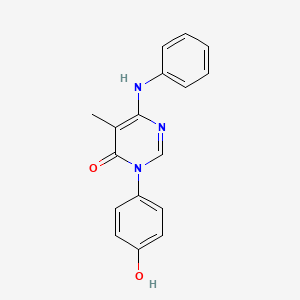
![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)
![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)
